molecular formula C14H19FO B7871610 1-(4-Fluoro-3-methylphenyl)heptan-1-one

1-(4-Fluoro-3-methylphenyl)heptan-1-one

Cat. No.: B7871610
M. Wt: 222.30 g/mol
InChI Key: UQDFVACCMMOMGJ-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methylphenyl)heptan-1-one is an organic compound with the molecular formula C14H19FO It belongs to the class of aromatic ketones, characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a heptanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-3-methylphenyl)heptan-1-one typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of 4-fluoro-3-methylbenzoyl chloride with heptane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Reaction Scheme:

4-Fluoro-3-methylbenzoyl chloride+HeptaneAlCl3This compound\text{4-Fluoro-3-methylbenzoyl chloride} + \text{Heptane} \xrightarrow{\text{AlCl}_3} \text{this compound} 4-Fluoro-3-methylbenzoyl chloride+HeptaneAlCl3​​this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-3-methylphenyl)heptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of 4-fluoro-3-methylbenzoic acid.

    Reduction: Formation of 1-(4-fluoro-3-methylphenyl)heptanol.

    Substitution: Formation of 1-(4-methoxy-3-methylphenyl)heptan-1-one.

Scientific Research Applications

1-(4-Fluoro-3-methylphenyl)heptan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methylphenyl)heptan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

1-(4-Fluoro-3-methylphenyl)heptan-1-one can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)heptan-1-one: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

    1-(4-Methylphenyl)heptan-1-one: Lacks the fluorine atom, which may reduce its binding affinity to molecular targets.

    1-(4-Fluoro-3-methylphenyl)pentan-1-one: Has a shorter carbon chain, which may influence its physical properties and applications.

The unique combination of the fluorine and methyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)heptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO/c1-3-4-5-6-7-14(16)12-8-9-13(15)11(2)10-12/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDFVACCMMOMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=CC(=C(C=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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